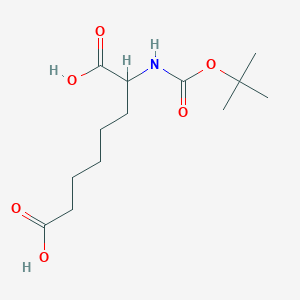

Boc-DL-asu-oh

Description

BenchChem offers high-quality Boc-DL-asu-oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-DL-asu-oh including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVLJRPOVUCTFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-DL-2-aminosuberic acid molecular weight

Technical Whitepaper: Boc-DL-2-Aminosuberic Acid Physicochemical Profiling and Synthetic Utility in Peptide Therapeutics

Executive Summary

Boc-DL-2-aminosuberic acid (Boc-DL-Asu-OH) is a non-proteinogenic amino acid derivative used primarily in the development of peptidomimetics and conformationally constrained peptide therapeutics. As a protected derivative of 2-aminosuberic acid (Asu), it serves as a critical building block for introducing hydrophobic spacers and, more importantly, for engineering lactam bridges —covalent side-chain-to-side-chain cyclizations that stabilize secondary structures like

This guide provides a rigorous technical analysis of the molecule, its physicochemical properties, and its application in Solid-Phase Peptide Synthesis (SPPS). It addresses the specific implications of using the racemic (DL) form in drug discovery workflows.

Physicochemical Characterization

Identity and Molecular Weight

The molecular weight of Boc-DL-2-aminosuberic acid is derived from the parent amino acid (2-aminosuberic acid) modified by the tert-butyloxycarbonyl (Boc) protecting group at the

| Property | Specification |

| Chemical Name | 2-((tert-butoxycarbonyl)amino)octanedioic acid |

| Common Abbreviation | Boc-DL-Asu-OH |

| Empirical Formula | |

| Molecular Weight | 289.33 g/mol |

| CAS Number (Racemic) | Note: Often indexed under enantiopure forms (e.g., 75113-71-2 for D-form). Free acid DL-form is 3054-07-7. |

| Stereochemistry | Racemic (50:50 mixture of R and S enantiomers) |

Structural Analysis

The molecule consists of an eight-carbon backbone (suberic acid) with an amino group at the C2 position.[]

-

Backbone: Octanedioic acid (

). -

Side Chain: A hexanoic acid moiety attached to the

-carbon (

Calculation Verification:

-

2-Aminosuberic Acid (

): MW = 189.21 g/mol .[][2] -

Boc Group (

replacing H): Adds -

Total:

.

Synthetic Utility in Drug Design

The "Stapling" Application (Lactam Bridges)

The primary utility of Asu derivatives lies in peptide stapling. By reacting the side-chain carboxyl of Asu with the side-chain amine of Lysine (Lys), Ornithine (Orn), or Diaminobutyric acid (Dab), researchers can form a lactam bridge .

-

Helix Stabilization: A lactam bridge spaced

or -

Cystine Isostere: The Asu-Lys lactam bridge mimics the geometry of a disulfide bond but is chemically stable (non-reducible).

The Racemic (DL) Factor

Using Boc-DL-2-aminosuberic acid introduces a chiral center at the

-

Implication: In a peptide sequence, incorporating a DL-amino acid generates a mixture of diastereomers. For a single substitution, the product will be a 50:50 mixture of the L-peptide and D-peptide at that position.

-

Strategic Use: The DL form is often used in early-stage Structure-Activity Relationship (SAR) libraries to simultaneously probe the biological activity of both stereoisomers. Once the active isomer is identified, the synthesis is repeated with the expensive enantiopure (L or D) building block.

Experimental Protocols

Solubility and Handling

-

Solubility: Soluble in organic solvents common to peptide synthesis, including Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).

-

Storage: Store at +2°C to +8°C, desiccated. The Boc group is sensitive to prolonged exposure to strong acids or moisture.

SPPS Integration (Boc Chemistry)

Context: In standard Boc-SPPS, the N-terminal Boc group is removed with Trifluoroacetic acid (TFA). The side-chain carboxyl of Boc-Asu-OH presents a challenge: it must be protected if it is not involved in cyclization, or strategically managed if it is.

Scenario A: Linear Peptide Synthesis (Side Chain Protected) If the side chain is not used for cyclization, use Boc-Asu(OBzl)-OH (Benzyl ester protection) to prevent branching. The OBzl group is removed during the final HF cleavage.

Scenario B: On-Resin Cyclization (Lactam Formation) This is the most common application. The side chain of Asu must be orthogonal to the N-terminal Boc group.

Protocol: On-Resin Lactamization using Boc-DL-Asu-OH

-

Coupling:

-

Activate Boc-DL-Asu-OH (3 eq) using DIC (3 eq) and HOBt (3 eq) in DMF.

-

Couple to the resin-bound peptide for 60–90 minutes.

-

Note: Since the side chain is a free carboxylic acid (unless a specific mono-ester is sourced), activation can lead to polymerization. Crucial Step: Use a commercially available Boc-Asu(OFm)-OH (Fluorenylmethyl ester) or Boc-Asu(OFm)-OH equivalent if available.

-

Alternative for Free Side Chain: If using the free diacid (Boc-DL-Asu-OH), use a sub-stoichiometric amount of activator to prioritize

-coupling, or (highly recommended) buy the side-chain protected variant (e.g., Boc-Asu(OBzl)-OH ) and use a selective deprotection strategy if cyclization is required. -

Standard Practice: For cyclization, use Boc-Asu(OFm)-OH and Boc-Lys(Fmoc)-OH . The Fmoc/OFm groups are removed with Piperidine (base labile), while the Boc group remains stable.

-

-

Selective Deprotection (Orthogonal Step):

-

Treat resin with 20% Piperidine in DMF (2 x 10 min) to remove side-chain protection (OFm/Fmoc) from Asu and the partner Lysine.

-

Wash with DMF (5x) and DCM (5x).

-

-

Cyclization:

-

React the exposed side-chain COOH (Asu) and NH2 (Lys) using PyBOP (3 eq) / DIEA (6 eq) in DMF.

-

Reaction time: 4–12 hours. Monitor via Kaiser test (ninhydrin) until negative.

-

-

Final Cleavage:

-

Treat resin with HF (Hydrogen Fluoride) or TFMSA to remove the N-terminal Boc and cleave the peptide from the resin.

-

Visualization: Lactam Bridge Synthesis Workflow

The following diagram illustrates the logic flow for creating a stabilized peptide helix using Asu-Lys stapling within a Boc-chemistry framework.

Figure 1: Workflow for integrating Aminosuberic Acid (Asu) into a peptide sequence to form a side-chain-to-side-chain lactam bridge.

References

-

Sigma-Aldrich. (R)-2-(Boc-amino)octanedioic acid Product Specification. Retrieved from

-

PubChem. 2-Aminooctanedioic acid (Compound Summary). National Library of Medicine. Retrieved from

-

Taylor, C. M., & Weir, C. A. (2006). A Concise Enantioselective Synthesis of N-Boc-(S)-2-Aminosuberic Acid. Journal of Organic Chemistry. Retrieved from

-

Boc Sciences. Boc-D-alpha-Aminosuberic acid Technical Data. Retrieved from

-

Chattopadhyay, S. K., et al. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides.[4] Beilstein Journal of Organic Chemistry. Retrieved from

Sources

- 2. 2-Aminooctanedioic acid | C8H15NO4 | CID 77937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides [beilstein-journals.org]

Boc-D-Asu-OH (CAS 75113-71-2): A Technical Guide to Peptidomimetic Stabilization

The following technical guide details the properties, synthesis, and application of Boc-D-Asu-OH (CAS 75113-71-2), with a specific focus on its role in peptide drug development and structural stabilization.

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

Boc-D-Asu-OH (N-

While the natural L-isomer (L-Asu) is often used to mimic cystine bridges (dicarba analogs), the D-isomer (CAS 75113-71-2) specified here is particularly valuable for designing protease-resistant therapeutic peptides. By introducing a D-configuration, researchers can disrupt native proteolytic recognition sites while maintaining the side-chain functionality required for cyclization or electrostatic interaction.

Chemical Datasheet

| Property | Specification |

| Chemical Name | (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid |

| Common Name | Boc-D-Asu-OH; Boc-D-2-Aminosuberic acid |

| CAS Number | 75113-71-2 |

| Stereochemistry | D-isomer (R-configuration) |

| Molecular Formula | C |

| Molecular Weight | 289.33 g/mol |

| Solubility | Soluble in DMF, DCM, DMSO; slightly soluble in water |

| Appearance | White to off-white crystalline powder |

| Purity Standard |

PART 2: MECHANISTIC ROLE IN DRUG DEVELOPMENT

The "Dicarba" Bridge Strategy

Aminosuberic acid (Asu) is structurally homologous to Cystine but lacks the disulfide (-S-S-) bond. In drug design, replacing a disulfide bridge with an Asu linkage (an amide bond via the side chain or a purely carbon-based mimic) creates a "Dicarba" analogue .

-

Problem: Native disulfide bonds are labile in reducing environments (e.g., cytosolic glutathione), leading to peptide unfolding and rapid clearance.

-

Solution: Asu provides a saturated methylene chain (-(CH

) -

D-Isomer Advantage: Using the D-isomer (CAS 75113-71-2) alters the backbone trajectory, often inducing

-turn structures that stabilize bioactive conformations in cyclic peptides.

Lactam Stapling

Boc-D-Asu-OH is a dicarboxylic acid. It is frequently paired with a diamino acid (e.g., Lysine, Ornithine, or Diaminopropionic acid) to form side-chain-to-side-chain lactam bridges .

-

Mechanism: The

-carboxylic acid of Asu reacts with the -

Result: A cyclic constraint that "staples" the peptide into an

-helical or

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: Handling and Storage

-

Storage: Store at +2°C to +8°C. Desiccate to prevent hydrolysis of the Boc group over long periods.

-

Safety: Irritant.[1][2] Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

Protocol B: Solid-Phase Peptide Synthesis (Boc Chemistry)

Since this derivative carries a Boc group, it is compatible with Boc/Benzyl SPPS strategies. However, it can also be used in Fmoc strategies if the N-terminal Boc is intended to be the final protecting group (e.g., for subsequent solution-phase modification).

Reagents:

-

Coupling: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).

-

Deprotection: 50% TFA (Trifluoroacetic acid) in DCM.

-

Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

-

Resin Preparation: Swell MBHA or PAM resin in DCM for 30 min.

-

Deprotection (Pre-cycle): Remove previous Boc group with 50% TFA/DCM (2 x 5 min). Wash with DCM (x3) and 5% DIEA/DCM (neutralization).

-

Activation:

-

Dissolve Boc-D-Asu-OH (3 eq) and HOBt (3 eq) in minimal DMF.

-

Add DIC (3 eq) and stir for 5 minutes at 0°C to form the active ester.

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Agitate at Room Temp for 60–120 minutes.

-

Note: The side-chain carboxylic acid is typically unprotected in this CAS form. If orthogonal protection is needed (e.g., Asu(OBzl)), ensure you are using the correct derivative. If using Boc-D-Asu-OH (free acid side chain) , you must use stoichiometric control or protect the side chain if you do not intend to cyclize immediately. Crucial: For lactam cyclization, the side chain is often left free or protected with a highly acid-labile group (like OFm) if using Fmoc chemistry, but in Boc chemistry, it is often protected as an ester (OBzl) if not reacting, or left free for on-resin cyclization. Verify specific derivative side-chain status before coupling.

-

-

Monitoring: Perform Kaiser Test. (Colorless = Complete; Blue = Incomplete).

Protocol C: On-Resin Cyclization (Lactam Bridge)

If using Boc-D-Asu-OH to form a bridge with a Lysine residue:

-

Selective Deprotection: Ensure the Lysine side chain is protected with an orthogonal group (e.g., Fmoc, if using Boc SPPS) that can be removed without affecting the N-terminal Boc.

-

Correction: In Boc chemistry, Lys is usually 2-Cl-Z (stable to TFA). For cyclization, use Lys(Fmoc) .

-

-

Removal of Lys Protection: Treat resin with 20% Piperidine/DMF to expose Lys-

-NH -

Cyclization:

-

Activate the side-chain carboxyl of the anchored Asu residue (if accessible) or couple the Asu (free acid) to the Lys amine.

-

Use PyBOP/DIEA (3 eq) in DMF for 4–12 hours.

-

Monitor with Kaiser test (should turn negative/colorless upon cyclization).

-

PART 4: VISUALIZATION

Chemical Structure & Stereochemistry

The diagram below illustrates the D-configuration (R) of the CAS 75113-71-2.

Lactam Bridge Synthesis Workflow

This flow details the incorporation of Boc-D-Asu-OH into a cyclic peptide.

References

-

Sigma-Aldrich. (2025). (R)-2-(Boc-amino)octanedioic acid Product Datasheet. Retrieved from

-

GlobalChemMall. (2025). CAS 75113-71-2 Technical Specifications. Retrieved from

-

BenchChem. (2025).[1] Application of Boc-Amino Acids in Peptide Synthesis. Retrieved from

-

National Institutes of Health (PubChem). (2025). Compound Summary: Aminosuberic Acid Derivatives. Retrieved from

-

Boc Sciences. (2025). Solid Phase Peptide Synthesis Guidelines. Retrieved from

Sources

Technical Guide: Boc-L-Asu-OH vs. Boc-DL-Asu-OH in Peptide Engineering

[1][2]

Executive Summary

Boc-L-Asu-OH (

-

Boc-L-Asu-OH is the stereochemically pure building block required for "dicarba" cystine replacement , creating non-reducible, metabolically stable cyclic peptides (e.g., Calcitonin analogs).[1][]

-

Boc-DL-Asu-OH is a cost-effective racemic mixture used primarily in early-stage library generation or as a raw material for enzymatic resolution.[1][] Its use in solid-phase peptide synthesis (SPPS) introduces diastereomeric impurities that severely complicate downstream purification.[1][]

Part 1: Chemical & Stereochemical Fundamentals

Molecular Architecture

The "Asu" moiety (2-aminooctanedioic acid) is structurally homologous to Aspartic acid (Asp) and Glutamic acid (Glu) but features a longer aliphatic side chain (4 methylene groups vs. 1 or 2).[1][]

| Feature | Boc-L-Asu-OH | Boc-DL-Asu-OH |

| Stereochemistry | Pure L-enantiomer ( | Racemic mixture (50% |

| CAS Number (Generic) | Refers to specific salt/ester forms | Refers to racemate |

| Side Chain Length | 6 carbons (ending in -COOH) | 6 carbons (ending in -COOH) |

| Optical Rotation | Negative ( | Zero ( |

| Primary Function | Biomimetic structural scaffolding | Combinatorial diversity / Standards |

The "Dicarba" Bridge Concept

The most authoritative application of L-Asu is the replacement of disulfide bonds (

Part 2: Synthetic Implications (The "Why it Matters")

The Racemic Pitfall in SPPS

Using Boc-DL-Asu-OH in a peptide sequence containing other chiral centers (L-amino acids) does not yield a simple enantiomeric mixture.[1][] It yields diastereomers .

-

Scenario: Coupling Boc-DL-Asu-OH to a resin-bound L-peptide (e.g., H-Leu-Val-Resin).

-

Result: Two distinct chemical species are formed:

Consequence: Diastereomers have different physical properties (solubility, retention time).[1][] Separation requires difficult HPLC gradients, often resulting in a >50% yield loss.[]

Regioselectivity and Side Reactions

Both L and DL forms possess two carboxyl groups (

Part 3: Visualization of Decision Logic

The following diagram illustrates the critical decision pathway for selecting between the L and DL forms during drug development.

Caption: Decision matrix for selecting Asu stereochemistry based on downstream purity requirements and biological targets.

Part 4: Experimental Protocols

Protocol A: Handling Boc-L-Asu-OH in "Dicarba" Cyclization

Objective: To synthesize a cyclic peptide mimicking a disulfide bridge using L-Asu.[1][]

Reagents:

-

Boc-L-Asu(OFm)-OH (Side chain protected with Fluorenylmethyl ester for orthogonality).[1][]

-

Resin: MBHA or PAM resin (for Boc chemistry).[1][]

-

Coupling Agents: HBTU/DIEA.[3]

Workflow:

-

Linear Synthesis: Couple Boc-L-Asu(OFm)-OH at the position corresponding to the first Cysteine.[1] Continue synthesis.

-

Second Anchor: Incorporate a diamine or a second residue capable of reacting with the Asu side chain (often Asu is used to bridge two amines, or coupled with a diamine linker).

-

Note: In "pure" Asu cyclization (Lactam bridge), one residue is Asu, the other is Lysine (Lys) or Diaminopropionic acid (Dap).[1][]

-

-

Orthogonal Deprotection:

-

Treat resin with 20% Piperidine in DMF to remove the -OFm group from the Asu side chain without removing the N-terminal Boc group.

-

-

Cyclization:

-

Activate the now-free Asu side chain (

-COOH) using PyBOP (3 eq) / DIEA (6 eq) in DMF.[1][] -

Allow to react with the free amine of the partner residue (e.g., Lys side chain) for 12–24 hours.

-

-

Cleavage: Final HF cleavage removes the peptide from the resin and the N-terminal Boc.

Protocol B: Resolution of Boc-DL-Asu-OH (If L-isomer is unavailable)

Objective: Enzymatic separation of L-Asu from the racemic mix.[1][]

-

Esterification: Convert Boc-DL-Asu-OH to the diethyl ester.

-

Enzymatic Hydrolysis: Incubate with Thermolysin or Papain at pH 7.5.

-

Extraction:

-

Validation: Check optical rotation (

) and HPLC purity.

Part 5: Comparative Data Analysis

| Metric | Boc-L-Asu-OH | Boc-DL-Asu-OH |

| Purity (Chiral) | > 99% ee | 0% ee (50:50 mix) |

| HPLC Profile | Single sharp peak | Doublet (split peaks) or broad shoulder |

| Bioactivity (Calcitonin) | High (Native-like) | Mixed (Active + Inactive/Antagonist) |

| Cost Factor | High (Complex synthesis) | Low (Simple synthesis) |

| Typical Use Case | GMP Drug Substance | Research Standards / Spacers |

References

-

Vertex AI Search. (2026).[1] Useful Intermediates for Synthesis of Dicarba Analogues of Cystine. Retrieved from [1][]

-

National Institutes of Health (PubMed). (1997).[1] Enzymatic semisynthesis of dicarba analogs of calcitonin. Retrieved from

-

ChemicalBook. (2026).[1][6] Boc-L-Asu-OH and Derivatives Properties. Retrieved from [1][]

-

ResearchGate. (2000).[1] The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin. Retrieved from

Sources

- 1. Boc-L-beta-Homoaspartic acid | C17H23NO6 | CID 2761513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Enzymatic semisynthesis of dicarba analogs of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (BOC-CYS-OH)2 | 10389-65-8 [chemicalbook.com]

2-(Boc-amino)octanedioic Acid (Boc-Asu-OH): A Technical Guide to Synonyms, Chemical Properties, and Applications in Advanced Peptide Synthesis

Executive Summary

The development of complex macrocyclic peptides, stapled alpha-helices, and Proteolysis Targeting Chimeras (PROTACs) requires highly versatile, orthogonally protected bifunctional building blocks. 2-(Boc-amino)octanedioic acid , commonly abbreviated as Boc-Asu-OH (Boc-aminosuberic acid), serves as a critical aliphatic spacer and cross-linking agent in these advanced synthetic workflows. This whitepaper provides a comprehensive synonyms list, details its physicochemical properties, and outlines self-validating experimental protocols for its integration into modern drug discovery pipelines.

Chemical Identity and Comprehensive Synonyms List

Due to the compound's chiral center at the alpha-carbon and its historical nomenclature derived from suberic acid (octanedioic acid), literature and commercial catalogs refer to this molecule under a wide variety of synonyms. Identifying the correct stereoisomer is critical for preventing spatial mismatches in PROTAC linkers or racemization during peptide stapling.

Table 1: Synonyms and Chemical Identifiers

| Category | L-Isomer / (S)-Isomer | D-Isomer / (R)-Isomer |

| Primary CAS Number | 66713-87-9[1] | 75113-71-2[2] |

| Standard Abbreviation | Boc-Asu-OH | Boc-D-Asu-OH |

| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}octanedioic acid | (2R)-2-{[(tert-butoxy)carbonyl]amino}octanedioic acid |

| Common Synonyms | Boc-L-2-aminooctanedioic acidBoc-L-alpha-aminosuberic acidN-alpha-t-Boc-L-aminosuberic acid2-(tert-butoxycarbonylamino)octanedioic acid | Boc-D-2-aminooctanedioic acidBoc-D-alpha-aminosuberic acidN-alpha-t-Boc-D-aminosuberic acid |

| Molecular Formula | C₁₃H₂₃NO₆ | C₁₃H₂₃NO₆ |

| Molecular Weight | 289.32 g/mol | 289.32 g/mol |

Table 2: Physicochemical Properties

| Property | Value | Mechanistic Significance |

| Backbone Length | 8 Carbons (Suberic Acid) | Provides an optimal 8–10 Å spatial distance, ideal for bridging |

| Alpha-Amino Protection | tert-Butyloxycarbonyl (Boc) | Acid-labile (cleaved by TFA). Allows for orthogonal synthesis strategies when paired with base-labile (Fmoc) or hydrogenation-labile (Cbz) groups[3]. |

| Side-Chain Terminus | Free Carboxylic Acid | Enables directional amide bond formation with primary amines (e.g., Lysine side chains) or functionalization for PROTAC E3 ligase attachment. |

Mechanistic Role in Peptide Synthesis and PROTAC Design

Orthogonal Peptide Stapling

The selection of the octanedioic acid backbone is not arbitrary. In the synthesis of stapled peptides, the entropy of the unfolded peptide must be minimized to stabilize the bioactive alpha-helical conformation. Boc-Asu-OH provides a six-carbon side chain terminating in a carboxyl group. When strategically placed at position

PROTAC Linker Engineering

In targeted protein degradation, PROTACs require a precise aliphatic or PEGylated linker to connect the Target Protein (POI) ligand with the E3 ubiquitin ligase ligand. Boc-Asu-OH is heavily utilized here because its bifunctional nature allows for step-wise, directional coupling. The terminal carboxyl group is first conjugated to the E3 ligand (e.g., a thalidomide derivative). Subsequently, the Boc group is removed via trifluoroacetic acid (TFA), exposing the amine for conjugation to the POI ligand.

Caption: Structural assembly of a PROTAC molecule utilizing a Boc-Asu-OH derived aliphatic linker.

Experimental Protocols: Self-Validating Integration of Boc-Asu-OH

To ensure scientific rigor and reproducibility, the following protocol details the incorporation of Boc-Asu-OH into a Solid-Phase Peptide Synthesis (SPPS) workflow. This method utilizes a self-validating feedback loop to guarantee quantitative coupling.

Protocol: Orthogonal Coupling of Boc-Asu-OH in SPPS

Rationale: We utilize N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure) for activation. This combination is chosen over traditional HBTU/DIPEA because it drastically suppresses racemization at the alpha-carbon of the suberic acid derivative and avoids guanidinylation of the free amine.

Step-by-Step Methodology:

-

Resin Preparation: Swell 0.1 mmol of amine-functionalized resin (e.g., Rink Amide AM) in Dimethylformamide (DMF) for 30 minutes.

-

Deprotection: If the previous residue is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

-

Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Boc-Asu-OH and 0.4 mmol of Oxyma Pure in 2 mL of DMF. Add 0.4 mmol of DIC. Stir for 3 minutes to pre-activate the carboxylic acid, forming the active ester.

-

Coupling: Transfer the activated Boc-Asu-OH solution to the resin. Agitate at room temperature for 60 minutes.

-

Self-Validation (Kaiser Test): Extract a few resin beads and wash with ethanol. Apply the Kaiser test reagents (ninhydrin, phenol, potassium cyanide).

-

Causality Check: Heat to 100°C for 3 minutes. A yellow result (negative) validates that all free amines have been consumed by the Boc-Asu-OH. A blue result (positive) indicates incomplete coupling, triggering a mandatory repetition of Steps 3-4 (double coupling) before proceeding.

-

-

Cleavage/Downstream Processing: Once the sequence is complete, the Boc group can be removed globally alongside side-chain protecting groups using a standard TFA cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

Caption: Workflow of Solid-Phase Peptide Synthesis using Boc-Asu-OH with a self-validating Kaiser test.

Conclusion

2-(Boc-amino)octanedioic acid (Boc-Asu-OH) is an indispensable reagent in modern medicinal chemistry. By understanding its precise stereochemical synonyms, leveraging its 8-carbon aliphatic geometry, and employing rigorous, self-validating coupling protocols, researchers can successfully engineer highly stable macrocyclic peptides and highly specific PROTAC degraders.

References

Sources

Advanced Peptide Engineering: Applications of Aminosuberic Acid (Asu) in Drug Discovery

Topic: Applications of Aminosuberic Acid in Peptide Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Peptide therapeutics often suffer from poor metabolic stability and rapid renal clearance, primarily due to the susceptibility of disulfide bonds to reduction and enzymatic degradation.

Structural Logic: Why Aminosuberic Acid?

The Molecule

-Aminosuberic acid (Asu) , systematically known as 2-aminooctanedioic acid , is a higher homolog of Glutamic acid (Glu) and Aminoadipic acid (Aad). It possesses an aliphatic side chain containing four methylene groups terminating in a carboxyl moiety.-

Formula:

-

Side Chain Length:

(Note: Standard numbering includes the -

Role: Spacer, cyclization handle, and hydrophobicity modulator.

The Stability Problem

Native disulfide bonds (

-

Solution: The Lactam Bridge .[1][2][3][4] By reacting the side chain of Asu (acid) with a diamine residue like Lysine (amine), researchers create a cyclic amide bond.

-

Advantage: This bridge is isosteric to the disulfide but chemically inert to reduction and resistant to proteolysis.

Ring Size Engineering

The choice of dicarboxylic acid determines the span of the bridge. Asu provides a larger ring size than Aspartic acid (Asp) or Glutamic acid (Glu), allowing for the stabilization of larger peptide loops or specific helical faces (e.g.,

| Amino Acid | Side Chain Carbons | Bridge Span (with Lys) | Application |

| Aspartic Acid (Asp) | 1 | Smallest | |

| Glutamic Acid (Glu) | 2 | Medium | |

| Aminoadipic Acid (Aad) | 3 | Large | Extended loops |

| Aminosuberic Acid (Asu) | 4 | Largest |

Core Application: Lactam-Based Peptide Stapling[2][5][6]

The primary application of Asu is the formation of side-chain-to-side-chain lactam bridges . This technique, often called "peptide stapling" (though distinct from all-hydrocarbon stapling), locks the peptide into a bioactive conformation.

Mechanism of Action

In an

- Staple: Typically uses Glu/Lys pairs.[3][5]

-

Staple: Requires a longer bridge to span two turns of the helix without distorting the backbone. Asu is the ideal candidate here. Its extended aliphatic chain allows it to reach a Lysine at position

Redox-Stable Cystine Isosteres (Dicarba Analogues)

While "dicarba" bridges are often synthesized via Ring-Closing Metathesis (RCM) of allylglycine, Asu offers a direct "saturated" alternative. In Deamino-dicarba analogues (e.g., of Oxytocin or Vasopressin), the N-terminal Cysteine is replaced by a deaminated lipophilic chain, and the bridge is closed via an amide bond using Asu. This retains the ring size of the native hormone but eliminates the disulfide liability.

Visualization: Structural Logic & Workflow

Disulfide vs. Asu-Lactam Bridge

The following diagram illustrates the structural transition from a labile disulfide bond to a stable Asu-Lys lactam bridge.

Caption: Comparison of native disulfide instability versus the robust Asu-Lys lactam scaffold.

On-Resin Cyclization Workflow

The synthesis of Asu-containing cyclic peptides requires orthogonal protection strategies.

Caption: Step-by-step workflow for orthogonal on-resin lactamization using Asu.

Experimental Protocols

Protocol A: Standard Linear Incorporation

For peptides where Asu is used as a hydrophobic spacer or linear residue.

Reagents:

-

Building Block: Fmoc-Asu(OtBu)-OH (Commercial availability: High).[6]

-

Coupling Agent: DIC/Oxyma or HCTU/DIEA.

Procedure:

-

Coupling: Use a 4-fold excess of Fmoc-Asu(OtBu)-OH relative to the resin loading. Activate with equimolar HCTU and 8 equivalents of DIEA in DMF.

-

Reaction Time: 45–60 minutes at room temperature.

-

Deprotection: Standard 20% Piperidine in DMF (2 x 5 min).

-

Cleavage: The tert-butyl (OtBu) side chain protection is removed during the final global cleavage with 95% TFA, yielding the free carboxylic acid side chain.

Protocol B: On-Resin Lactamization (The "Gold Standard")

This protocol describes the formation of a cyclic bridge between Asu and Lysine.

Critical Reagents:

-

Acid Component: Fmoc-Asu(OAll)-OH (Allyl ester protection).

-

Amine Component: Fmoc-Lys(Alloc)-OH (Allyloxycarbonyl protection).

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)).[7][8] -

Scavenger: Phenylsilane (

) or Morpholine.

Step-by-Step Methodology:

-

Sequence Assembly: Synthesize the full linear peptide on Rink Amide resin using standard Fmoc SPPS. Ensure the N-terminal Fmoc is retained (ON) to prevent N-terminal cyclization, or acetylate if the N-terminus is not part of the ring.

-

Orthogonal Deprotection (Allyl/Alloc Removal):

-

Wash resin with DCM (3x).

-

Prepare a solution of

(0.2 eq) and Phenylsilane (20 eq) in dry DCM. -

Add to resin and shake for 30 minutes under Nitrogen/Argon (Oxygen sensitivity!).

-

Repeat the treatment 2 times.

-

Wash: Extensive washing is crucial to remove Palladium. Wash with DCM, DMF, 0.5% Sodium Diethyldithiocarbamate in DMF (to chelate Pd), and finally DMF.[7]

-

-

Cyclization (Lactamization):

-

The side chains of Asu (COOH) and Lys (

) are now free; all others are protected. -

Add PyBOP (5 eq), HOBt (5 eq), and DIEA (10 eq) in DMF.

-

Shake for 2–4 hours. Monitor via Kaiser test (Ninhydrin) – the resin should turn from blue (positive for free amine) to yellow/colorless (negative) as the bridge forms.

-

-

Final Cleavage:

-

Remove N-terminal Fmoc (if applicable).[7]

-

Cleave peptide from resin using TFA/TIS/Water (95:2.5:2.5).

-

Technical Nuances & Troubleshooting

-

Solubility: Asu is highly lipophilic compared to Glu. In linear sequences, this can alter HPLC retention times significantly.

-

Steric Hindrance: Cyclization efficiency decreases with ring size. While Asu-Lys forms a stable ring, the reaction kinetics are slower than Asp-Dap. Always use potent coupling reagents like PyBOP or HATU for the cyclization step.

-

Palladium Poisoning: Incomplete removal of Palladium after Allyl deprotection leads to brown-colored peptides and poor crude purity. The use of dithiocarbamate washes is mandatory.

References

-

Hargittai, B., & Barany, G. (2024). Application of Orthogonal Protection Strategies in Peptide Synthesis. In Peptide Synthesis Protocols. Humana Press.[9]

-

National Institutes of Health (NIH). (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers. Retrieved from [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Lactam bridge stabilization of alpha-helices: the role of hydrophobicity in controlling dimeric versus monomeric alpha-helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Backbone distortions in lactam‐bridged helical peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. buy high quality Fmoc-Asu(OtBu)-OH,Fmoc-Asu(OtBu)-OH for sale online price,Fmoc-Asu(OtBu)-OH Pictures,Fmoc-Asu(OtBu)-OH Basic Info,Fmoc-Asu(OtBu)-OH Standard - www.pharmasources.com [pharmasources.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. chempep.com [chempep.com]

Optimizing Dicarboxylic Residues in Boc-SPPS: A Technical Guide to Asp/Glu Protection

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the tert-butyloxycarbonyl (Boc) strategy remains the gold standard for synthesizing complex, aggregation-prone, or unnatural peptide sequences. However, the incorporation of dicarboxylic amino acids—Aspartic Acid (Asp) and Glutamic Acid (Glu) —introduces a critical vulnerability: side-chain cyclization and alkylation.

This guide addresses the specific physicochemical challenges of Boc-protected dicarboxylic acids. It moves beyond standard protocols to focus on the Boc-Asp(OcHex)-OH and Boc-Glu(OBzl)-OH architectures, providing a self-validating framework for minimizing aspartimide formation and ensuring high-fidelity synthesis.

Part 1: Chemical Architecture & The Orthogonality Paradox

In Boc chemistry, we rely on a "quasi-orthogonal" system.[1] The

The Critical Distinction: Benzyl (OBzl) vs. Cyclohexyl (OcHex)

For Glutamic acid, the

However, Aspartic acid is the failure point. The

Senior Scientist Insight: We transition from Benzyl (OBzl) to Cyclohexyl (OcHex) protection for Aspartic acid because the cyclohexyl ring adds massive steric bulk. This bulk does not just "protect" the oxygen; it physically blocks the trajectory required for the backbone nitrogen to attack the ester carbonyl.

Comparative Properties Table

| Feature | Boc-Asp(OBzl)-OH | Boc-Asp(OcHex)-OH | Boc-Glu(OBzl)-OH |

| Primary Utility | Standard sequences, low cost | Aggregation-prone or "Asp-Gly" sequences | Standard Glu incorporation |

| Aspartimide Risk | High (esp. in Asp-Gly, Asp-Ser motifs) | Low (Steric shielding) | Negligible (Glutarimide is rare) |

| HF Cleavage Rate | Fast (~30-45 min) | Slower (~60 min) | Fast |

| Solubility (DCM) | Excellent (>0.5 M) | Good (>0.3 M) | Excellent |

| Molecular Weight | 323.34 g/mol | 315.36 g/mol | 337.37 g/mol |

Part 2: The Aspartimide Mechanism (Visualization)

Understanding the enemy is the first step to defeating it. The diagram below details the mechanism where the backbone nitrogen attacks the side chain.[2] Note how the OcHex group (represented conceptually) inhibits this pathway.

Figure 1: The Aspartimide formation pathway. The steric bulk of the Cyclohexyl (OcHex) ester prevents the initial nucleophilic attack that leads to the succinimide ring.

Part 3: Synthesis & Purification Protocols[3]

Coupling Protocol (Self-Validating)

Objective: Efficient incorporation of Boc-Asp(OcHex)-OH without racemization.

Reagents:

-

0.5 M Boc-Asp(OcHex)-OH in DCM/DMF (9:1).

-

0.5 M HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

1.0 M DIEA (Diisopropylethylamine) in NMP.

Workflow:

-

Activation: Mix Amino Acid solution and HBTU solution (1:1 ratio) for 2 minutes. Why? Pre-activation ensures the active ester is formed before contact with the resin.

-

Base Addition: Add DIEA (2 equivalents relative to AA).

-

Coupling: Add mixture to the resin. Shake for 30–45 minutes.

-

Validation (The Kaiser Test):

-

Take a few resin beads.

-

Add Ninhydrin reagents (Reagent A: Phenol/EtOH, Reagent B: KCN/Pyridine, Reagent C: Ninhydrin/EtOH).

-

Heat at 100°C for 3 minutes.

-

Result:Colorless/Yellow beads = Complete Coupling. Blue beads = Incomplete (Recouple).

-

The HF Cleavage (High Risk / High Reward)

This is the most critical step in Boc chemistry. The removal of the Bzl/cHex groups generates reactive carbocations (benzyl and tert-butyl cations) that will re-alkylate sensitive residues (Trp, Met, Tyr) if not scavenged.

The "Low-High" HF Strategy (Recommended for cHex): Standard HF cleavage can sometimes fail to fully remove the bulky cHex group or lead to side reactions. The Low-High method is superior.

Step A: Low HF (Removal of most protecting groups + Scavenging)

-

Mixture: HF : DMS : p-Cresol (25 : 65 : 10).

-

Conditions: 0°C for 2 hours.

-

Mechanism:[2][3][4][5] This removes the Boc and most Benzyl groups via an

mechanism (soft acid), which minimizes carbocation generation.

Step B: High HF (Removal of cHex and Arg(Tos))

-

Evaporate the Low HF mixture.

-

Add: HF : p-Cresol (90 : 10).

-

Conditions: 0°C for 45–60 minutes.

- conditions) forces the removal of the stubborn Cyclohexyl ester.

Scavenger Selection Guide

| Residues Present | Recommended Scavenger Cocktail | Why? |

| Standard (No Met/Trp/Cys) | Anisole (10%) | Traps simple t-butyl cations. |

| Contains Met | DMS (Dimethylsulfide) + p-Cresol | DMS prevents oxidation of Met to sulfoxide. |

| Contains Trp | Indole + Ethanedithiol (EDT) | Prevents alkylation of the Trp indole ring. |

| Contains Cys | Thiocresol / p-Cresol | Prevents S-alkylation. |

Part 4: Experimental Workflow Diagram

The following diagram illustrates the complete cycle for handling Boc-Asp(OcHex)-OH, emphasizing the critical decision points.

Figure 2: The Boc-SPPS cycle for dicarboxylic acids. Note the strict requirement for neutralization before coupling to prevent salt formation.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society. Link

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link

-

Merck KGaA. (2024). Novabiochem® Peptide Synthesis Reagents: Boc-Asp(OcHex)-OH Product Data. Link

-

Bachem. (2024). Guide to Boc Chemistry: Handling and Safety. Link

Sources

The Hydrophobic Paradigm of Boc-Aminosuberic Acid in Peptide Engineering

Executive Summary

The incorporation of unnatural amino acids into therapeutic peptides has revolutionized drug development by overcoming the inherent limitations of native sequences, such as poor metabolic stability and low membrane permeability. Among these, α-aminosuberic acid (Asu) —an 8-carbon dicarboxylic amino acid—has emerged as a critical building block. When protected as Boc-Asu(OtBu)-OH , its extreme hydrophobicity and extended aliphatic chain enable the synthesis of highly stable dicarba peptide analogs. This whitepaper provides an in-depth technical analysis of the hydrophobicity of Boc-aminosuberic acid residues, detailing the structural mechanics, quantitative profiling, and self-validating protocols required for their successful application in modern peptide synthesis.

Structural Basis of Hydrophobicity

The intrinsic hydrophobicity of an amino acid dictates the folding, aggregation propensity, and pharmacokinetic profile of the resulting peptide. Native acidic amino acids, such as aspartic acid (4 carbons) and glutamic acid (5 carbons), are highly polar and hydrophilic. In contrast, α-aminosuberic acid features a linear eight-carbon chain, imparting unique structural flexibility and an enhanced hydrophobic character that is highly advantageous in probing ligand-receptor interactions .

When derivatized for Solid-Phase Peptide Synthesis (SPPS) as Boc-Asu(OtBu)-OH , the molecule undergoes a massive shift in lipophilicity.

-

The Aliphatic Backbone: The 6-carbon side chain (extending from the α-carbon) acts as a hydrophobic shield, disrupting localized water networks.

-

The Protecting Groups: The tert-butyloxycarbonyl (Boc) group at the N-terminus and the tert-butyl (tBu) ester at the side-chain carboxylate introduce bulky, non-polar moieties.

This synergistic hydrophobicity is not merely a synthetic artifact; it fundamentally alters the coupling thermodynamics during SPPS. In Boc-SPPS, the strong acidic deprotection steps protonate the N-terminus, which helps disrupt interchain hydrogen bonding and secondary structure formation that can otherwise hinder coupling efficiency for highly hydrophobic peptides 2.

Quantitative Hydrophobicity Profiling

To understand the impact of these structural modifications, we must quantify the thermodynamic transfer of these residues from a polar to a nonpolar environment. The normalized hydrophobicity can be calculated as the ratio of the sum of free energy of peptide amino acid residues transferred from the polar to the nonpolar environment relative to the sequence length 3.

Table 1: Physicochemical Properties of Acidic Amino Acids and Derivatives

| Amino Acid / Derivative | Side Chain Length | Calculated LogP (est.) | Normalized Hydrophobicity Contribution | Primary Application |

| L-Aspartic Acid (Asp) | 2 carbons | -3.89 | Low | Native sequences |

| L-Glutamic Acid (Glu) | 3 carbons | -3.69 | Low | Native sequences |

| L-Aminosuberic Acid (Asu) | 6 carbons | -1.50 | Moderate | Dicarba bridges |

| Boc-Asu(OtBu)-OH | 6 carbons (protected) | +3.20 | Very High | SPPS Building Block |

Mechanistic Role in Peptide Drug Development

The primary application of Boc-Asu is the synthesis of dicarba peptide analogs . Native therapeutic peptides often rely on disulfide bridges (cystine) to maintain their bioactive conformations. However, disulfide bonds are highly susceptible to reduction in the systemic circulation, leading to rapid degradation.

By replacing the reducible sulfur atoms with the stable, hydrophobic methylene groups of aminosuberic acid, researchers create dicarba analogues of biologically active cystine peptides (such as calcitonin and oxytocin) that show high biological activity and enhanced metabolic stability owing to the absence of reducible disulfide linkages 45. Furthermore, the stereoselective synthesis of cis and trans unsaturated dicarba peptides uses preformed diaminosuberic acid derivatives to lock the peptide into its optimal receptor-binding geometry 6.

Workflow for synthesizing dicarba peptides using Boc-Asu(OtBu)-OH.

Impact of Boc-Asu structural features on peptide pharmacokinetics.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control to verify causality and prevent downstream failures caused by the extreme hydrophobicity of the Boc-Asu residue.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-Asu(OtBu)-OH

The high lipophilicity of Boc-Asu(OtBu)-OH often leads to poor solubility in standard SPPS solvents (like pure DMF) and can induce on-resin aggregation. This protocol utilizes a optimized solvent matrix to ensure complete coupling.

Step 1: Resin Solvation & Swelling

-

Action: Suspend 0.1 mmol of MBHA resin in a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP) for 45 minutes.

-

Causality: NMP disrupts the hydrophobic interactions that cause resin clumping, ensuring the polymer matrix is fully expanded for reagent penetration.

-

Validation: Visually confirm that the resin bed volume has expanded by at least 2.5x its dry volume.

Step 2: N-Terminal Deprotection

-

Action: Treat the resin with 100% Trifluoroacetic acid (TFA) for 2 x 5 minutes.

-

Causality: TFA removes the transient Boc group. The resulting protonated N-terminus electrostatically repels adjacent peptide chains, preventing the formation of hydrophobic β-sheet aggregates 2.

Step 3: Coupling of Boc-Asu(OtBu)-OH

-

Action: Pre-activate 0.4 mmol (4 eq) of Boc-Asu(OtBu)-OH with 0.38 mmol HATU and 0.8 mmol DIEA in DMF/NMP (1:1) for 2 minutes. Add to the resin and agitate for 60 minutes.

-

Causality: HATU is required over standard carbodiimides (like DIC) because the steric bulk of the 8-carbon chain and the Boc group significantly slows down the nucleophilic attack. HATU forms a highly reactive OAt ester that drives the reaction to completion.

Step 4: Self-Validation via Kaiser Test

-

Action: Perform a Ninhydrin (Kaiser) test on a micro-cleaved resin sample.

-

Validation: A colorless/yellow bead indicates >99.5% coupling efficiency. If the beads are blue, the hydrophobic bulk has caused incomplete coupling, triggering an immediate mandatory double-coupling cycle with a different solvent system (e.g., adding 0.1 M LiCl to disrupt aggregation).

Protocol 2: Chromatographic Determination of Peptide Hydrophobicity (RP-HPLC)

To accurately measure the hydrophobic contribution of the aminosuberic acid residue, we utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) calibrated against known lipophilic standards.

Step 1: System Calibration (The Validation Step)

-

Action: Inject a homologous series of alkylphenones (acetophenone through octanophenone) onto a C18 column (4.6 x 150 mm, 5 µm).

-

Causality: This establishes a standard curve of retention time (

) versus known LogP values. -

Validation: This ensures that the measured hydrophobicity of the peptide is an intrinsic thermodynamic property, completely decoupled from column age, specific stationary phase variations, or pump anomalies.

Step 2: Gradient Elution

-

Action: Inject the purified dicarba peptide. Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes at 1.0 mL/min.

-

Causality: The 0.1% TFA maintains the peptide in a fully protonated state, neutralizing the carboxylates and isolating the hydrophobic effect of the 8-carbon aminosuberic chain.

Step 3: Data Analysis

-

Action: Map the peptide's retention time against the alkylphenone calibration curve to derive its experimental LogP and normalized hydrophobic moment 3.

Conclusion

The integration of Boc-aminosuberic acid into peptide engineering represents a triumph of rational chemical design. By leveraging its extreme hydrophobicity and extended aliphatic architecture, researchers can bypass the metabolic vulnerabilities of native disulfide bonds. Mastering the handling of Boc-Asu—specifically managing its solubility and coupling kinetics during SPPS—is essential for the successful development of next-generation dicarba peptide therapeutics.

References

- Source: acs.

- D-α-Aminosuberic acid - (CAS 19641-63-5)

- Source: rsc.

- The peptides of alpha-aminosuberic acid II.

- Source: dbaasp.

- A Researcher's Guide to Fmoc-Glu-OH vs.

Sources

- 2. benchchem.com [benchchem.com]

- 3. Help [dbaasp.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective synthesis and structural elucidation of dicarba peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubilization and Handling of Boc-DL-Asu-OH in DMF and DMSO

This guide details the physicochemical behavior, solubility dynamics, and handling protocols for Boc-DL-Asu-OH (Boc-2-aminosuberic acid) in polar aprotic solvents.

Executive Summary

Boc-DL-Asu-OH (N-alpha-t-Butoxycarbonyl-DL-2-aminosuberic acid) is a dicarboxylic amino acid derivative frequently employed in peptide synthesis to introduce non-natural hydrocarbon spacers or to serve as a cystine isostere (dicarba analogue).

Due to its dual carboxylic acid functionality (alpha and side-chain), Boc-DL-Asu-OH exhibits strong intermolecular hydrogen bonding in the solid state. While this enhances crystalline stability, it presents specific solubilization challenges.[1] This guide provides evidence-based protocols for solubilizing this compound in N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) , the two primary solvents for solid-phase peptide synthesis (SPPS) and solution-phase coupling.

Key Chemical Identifiers

| Property | Detail |

| Chemical Name | Boc-DL-2-aminosuberic acid |

| Common Abbreviation | Boc-DL-Asu-OH |

| CAS Number | 66713-87-9 |

| Molecular Formula | |

| Molecular Weight | 289.33 g/mol |

| Functional Groups | 1 |

Solubility Dynamics & Solvent Selection

The solubility of Boc-DL-Asu-OH is governed by the competition between the solvent's dipole moment and the lattice energy of the amino acid crystal, which is stabilized by hydrogen bond networks between the two carboxylic acid groups.

Mechanism of Solvation

-

DMSO (Dimethyl Sulfoxide): DMSO is the superior thermodynamic solvent for Boc-DL-Asu-OH. As a powerful hydrogen bond acceptor (S=O), it effectively disrupts the intermolecular carboxylic acid dimers (

), sequestering individual molecules into solution. -

DMF (N,N-Dimethylformamide): DMF is the standard kinetic solvent for peptide synthesis. While slightly less polar than DMSO, it is sufficiently potent to dissolve Boc-DL-Asu-OH at concentrations required for coupling reactions (

M).

Comparative Solvent Profile

| Feature | DMF | DMSO |

| Solubility Limit (Est.) | High (~100–200 mg/mL) | Very High (>300 mg/mL) |

| Viscosity | Low (0.92 cP) | High (1.99 cP) |

| Removal | Easy (Rotary evaporation/Wash) | Difficult (High boiling point) |

| Side Reactions | Decomposes to dimethylamine (slow) | Oxidant (rarely affects Boc-Asu) |

| Recommended Use | Standard SPPS Coupling | Stock solutions, Analysis (NMR) |

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Purpose: To create a stable, high-concentration stock solution for analytical aliquoting or "difficult sequence" coupling.

-

Weighing: Accurately weigh 289 mg of Boc-DL-Asu-OH (1.0 mmol) into a 5 mL glass scintillation vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade

99.9%). -

Dissolution: Vortex vigorously for 30 seconds.

-

Observation: The solution should become clear and colorless.

-

Note: The dissolution is endothermic; the vial may cool slightly.

-

-

Sonication (Optional): If particulates remain, sonicate at 37°C for 5 minutes.

-

Validation: Visually inspect against a dark background for undissolved crystallites.

Protocol B: Preparation for SPPS Coupling (DMF)

Purpose: To prepare a 0.2 M solution suitable for automated synthesizers.

-

Calculation: Target concentration = 0.2 M. For 1 mmol (289 mg), required volume = 5.0 mL.

-

Solvent Addition: Add 4.0 mL of Peptide Grade DMF to the powder.

-

Agitation: Vortex or shake for 1–2 minutes.

-

Volume Adjustment: Once dissolved, adjust the final volume to 5.0 mL with DMF.

-

Activation Check: Because Boc-DL-Asu-OH has two free carboxyl groups, standard activation (e.g., DIC/HOBt or HATU/DIEA) will activate both positions if stoichiometry is not controlled.

-

Critical Step: If site-selective coupling is required, this material (Boc-DL-Asu-OH) is unsuitable without further protection of the side chain (e.g., Boc-Asu(OBzl)-OH). If the goal is to crosslink or react both ends, use 2.0–2.2 equivalents of coupling reagent relative to the amino acid.

-

Visualizing the Solvation Workflow

Caption: Decision tree for solvent selection and dissolution workflow for Boc-DL-Asu-OH.

Troubleshooting & Stability

Aggregation and Gelation

Dicarboxylic acids can occasionally form gel-like networks in concentrated DMF solutions due to hydrogen bonding.

-

Symptom: Solution appears viscous or cloudy.

-

Remedy: Add 1–5% Triton X-100 or switch to a DMF/DMSO (80:20) mixture. Alternatively, adding a chaotic salt like LiCl (0.1 M) can disrupt aggregation, though this is rarely needed for Boc-Asu-OH compared to longer peptides.

Chemical Stability in Solution

-

DMF Decomposition: DMF slowly decomposes to dimethylamine, which is basic.

-

Risk:[2] Long-term storage of Boc-DL-Asu-OH in DMF is not recommended as the free carboxylic acids can form salts with dimethylamine, altering stoichiometry during coupling.

-

Protocol: Prepare DMF solutions immediately prior to use (< 24 hours).

-

-

DMSO Stability: Boc-DL-Asu-OH is stable in DMSO at room temperature for weeks. Store at +4°C to prevent freezing (DMSO freezes at 19°C) or moisture absorption.

Water Sensitivity

Both DMF and DMSO are hygroscopic.

-

Impact: Water acts as a nucleophile competitor during activation steps (using carbodiimides like DIC/EDC), leading to urea byproducts and reducing yield.

-

Requirement: Use anhydrous solvents (

0.02% water) for all coupling reactions.

References

-

National Institutes of Health (NIH). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. Available at: [Link]

Sources

Technical Guide: Stability and Storage Protocols for Boc-Asu-OH

Executive Summary

Boc-Asu-OH (N-alpha-t-Butyloxycarbonyl-L-aminosuberic acid) is a non-standard, dicarboxylic amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) to introduce hydrocarbon "staples" or bridge-forming residues. Unlike its shorter-chain analogs (Aspartic and Glutamic acid), Boc-Asu-OH exhibits distinct stability profiles driven by its aliphatic side chain length.

Core Stability Verdict: Boc-Asu-OH is chemically stable for 2+ years if stored at 2–8°C in a desiccated, dark environment. Its primary degradation threat is moisture-induced acidolysis of the Boc carbamate, not side-chain cyclization.

Quick Reference: Storage Specifications

| Parameter | Specification | Criticality |

| Temperature | 2°C to 8°C (Long-term: -20°C) | High |

| Atmosphere | Inert gas (Argon/Nitrogen) overlay | Moderate |

| Humidity | <30% RH (Desiccator required) | Critical |

| Container | Amber glass or HDPE with Teflon-lined cap | High |

| Reconstitution | Use anhydrous DMF/NMP; use immediately | High |

Chemical Identity & Structural Properties[1]

Understanding the structure is prerequisite to predicting stability. Asu is a homolog of Glutamic acid but with a longer methylene bridge (

-

Chemical Name: (2S)-2-[(tert-butoxycarbonyl)amino]octanedioic acid

-

CAS Number: 66713-87-9 (L-isomer) / 75113-71-2 (D-isomer)

-

Molecular Formula:

[1][2] -

Molecular Weight: 289.33 g/mol [2]

-

Physical State: White to off-white crystalline powder

Structural Stability Logic

The "Asu" side chain contains five methylene groups ending in a carboxyl moiety.

-

Boc Group: Susceptible to acid-catalyzed hydrolysis (cleavage to isobutene and

). -

Side Chain (

): Unlike Asp (

Degradation Mechanisms[4][5]

The stability of Boc-Asu-OH is governed by three primary vectors: Hydrolytic cleavage, Thermal decarboxylation, and Photochemical degradation.

Hydrolytic Cleavage (The Moisture Threat)

The tert-butyloxycarbonyl (Boc) group is acid-labile. While stable to base, it degrades in the presence of moisture and trace acid (which can be autocatalytic if the free carboxylic acid groups ionize sufficiently in humid air).

-

Mechanism: Moisture absorption

Protonation of carbonyl oxygen -

Result: Loss of N-terminal protection, leading to polymerization or side-reactions during synthesis.[3]

Thermal Stability

Boc-Asu-OH is a solid with a melting point typically >100°C. However, prolonged exposure to temperatures >30°C can accelerate:

-

Decarboxylation: Slow loss of

from the free carboxylic acid groups. -

Crystal Lattice Shift: Morphological changes that may trap moisture or solvent residues.

Cyclization (Comparative Analysis)

-

Boc-Asp-OH: High risk of Aspartimide formation (5-membered ring).

-

Boc-Glu-OH: Moderate risk of Pyroglutamate/Anhydride (5/6-membered ring).

-

Boc-Asu-OH: Negligible risk. The formation of a cyclic anhydride would require a 9-membered ring, which is kinetically disfavored.

Visualization: Degradation Pathways

The following diagram illustrates the hierarchy of degradation risks for Boc-Asu-OH.

Figure 1: Mechanistic pathways affecting Boc-Asu-OH stability. Note the low risk of cyclization compared to Asp/Glu analogs.

Storage & Handling Protocol

To ensure experimental reproducibility, the following protocol must be strictly adhered to. This system is self-validating: if the physical appearance changes (caking/discoloration), the protocol has been breached.

Receipt and Initial Processing

-

Equilibration: Upon receipt, allow the sealed container to reach room temperature (approx. 2-3 hours) before opening. Why? Opening a cold bottle in humid air causes immediate condensation on the powder, initiating hydrolysis.

-

Inspection: Verify the powder is free-flowing and white. Clumping indicates prior moisture exposure.

Long-Term Storage Workflow

-

Primary Container: Transfer to an amber glass vial with a Teflon-lined screw cap. Plastic (polyethylene) is permeable to moisture over years.

-

Desiccation: Place the primary container inside a secondary jar containing activated silica gel or

(Drierite). -

Temperature: Store at 2°C to 8°C . For storage exceeding 2 years, move to -20°C .

Handling for Synthesis

-

Weighing: Weigh quickly in a low-humidity environment. Do not leave the stock bottle open.

-

Solvent Choice: Reconstitute in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Ensure solvents are "Amine-Free" and "Anhydrous" (water <0.03%).

-

Disposal: Discard unused reconstituted solutions after 24 hours. The free carboxylic acid groups can induce slow autocatalytic degradation in solution.

Visualization: Storage Workflow

Figure 2: Standard Operating Procedure (SOP) for the receipt and storage of Boc-Asu-OH.

Quality Control & Validation

Researchers should validate the purity of Boc-Asu-OH annually or if improper storage is suspected.

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel

-

Mobile Phase: Chloroform : Methanol : Acetic Acid (90:8:2)

-

Detection: UV (254 nm) and Ninhydrin stain (after heating).

-

Passing Criteria: Single spot. (Free amine impurities will stain purple/blue with Ninhydrin; Boc-protected intact material usually stains faintly or requires removal of Boc on-plate with HCl fumes before staining).

HPLC Analysis[7]

-

Column: C18 Reverse Phase (e.g.,

) -

Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 mins.

-

Detection: 210-220 nm (Amide bond/Carboxyl absorption).

-

Note: Boc-Asu-OH has weak UV absorbance due to lack of aromatic rings. High concentration samples may be required.

References

-

PubChem. (2025).[4][5] Boc-L-2-Aminosuberic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]

- Bachem. (n.d.). General Handling of Boc-Protected Amino Acids.

-

Merrifield, R. B. (1964).[6] Solid Phase Peptide Synthesis.[4][7][6][][9] III. An Improved Synthesis of Bradykinin. Biochemistry, 3(9), 1385–1390. (Foundational text on Boc chemistry stability).

Sources

- 1. (R)-2-(Boc-amino)octanedioic acid 97 75113-71-2 [sigmaaldrich.com]

- 2. 66713-87-9|Boc-Asu-OH|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Asp-OH 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Boc-D-Aspartic acid | C9H15NO6 | CID 7021110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

Methodological & Application

Boc-DL-asu-oh solid phase peptide synthesis protocol

Advanced Application Note: On-Resin Macrocyclization using Boc-DL-Asu-OH in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Scope

Boc-DL-Asu-OH (N-α-tert-butyloxycarbonyl-DL-aminosuberic acid) is a non-proteinogenic, 8-carbon dicarboxylic amino acid. In advanced peptide engineering, it is predominantly utilized to synthesize carba-analogs of disulfide-rich peptides. By replacing reducible disulfide bonds with highly stable lactam bridges, the metabolic half-life and conformational rigidity of the peptide therapeutic are significantly extended[1][2].

This application note details a highly specialized Boc-SPPS protocol utilizing the unprotected side-chain of Boc-DL-Asu-OH to perform a one-pot, on-resin macrocyclization.

Mechanistic Principles (Causality & Logic)

-

Graduated Acid Lability: The Boc/Bzl strategy is chosen for its robust handling of hydrophobic or aggregation-prone sequences[3][4]. It relies on orthogonal acid-cleavage: the temporary N-α-Boc group is cleaved by 50% trifluoroacetic acid (TFA), while side-chain protecting groups and the peptide-resin linkage withstand these conditions[5][6].

-

The Pseudo-Dilution Effect: Handling unprotected dicarboxylic acids in SPPS traditionally risks uncontrolled oligomerization[7][8]. However, Boc-DL-Asu-OH possesses two free carboxyl groups (α and ω). By selectively exposing exactly two free amines on the resin (e.g., the N-terminus and an orthogonally deprotected Lysine side-chain), the addition of Boc-DL-Asu-OH with a coupling reagent activates both carboxyls. The solid-phase polymer matrix restricts intermolecular collisions (the pseudo-dilution effect), kinetically driving intramolecular bis-acylation to form a stapled macrocycle[2][9].

-

Stereochemical Utility: Utilizing the D,L racemic mixture yields two diastereomeric macrocycles. This is highly advantageous for Structure-Activity Relationship (SAR) screening, as both stereoisomers are generated in a single synthetic run and can be separated post-cleavage via preparative RP-HPLC.

Workflow & Pathway Visualization

Workflow for Boc-SPPS incorporating Boc-DL-Asu-OH for on-resin macrocyclization.

Mechanism of on-resin macrocyclization using unprotected Boc-DL-Asu-OH.

Quantitative Data & Parameters

Table 1: Key Quantitative Parameters for Boc-DL-Asu-OH SPPS

| Parameter | Value | Mechanistic Rationale |

| Resin Substitution | 0.3 - 0.5 mmol/g | Lower loading minimizes intermolecular cross-linking during cyclization[3][6]. |

| Boc-AA-OH Excess | 3 - 5 equivalents | Ensures >99% coupling efficiency for linear elongation[3]. |

| Boc-DL-Asu-OH Excess | 1.0 equivalent | Strict stoichiometric control prevents mono-acylation capping; forces bis-acylation. |

| Coupling Reagent | DIC / HOBt | Standard carbodiimide activation minimizes epimerization[5]. |

Table 2: Global Cleavage Parameters

| Reagent | Concentration | Function |

| Anhydrous HF | 90% (v/v) | Cleaves peptide from MBHA resin; removes side-chain protecting groups[5][7]. |

| p-Cresol | 5% (v/v) | Scavenges reactive carbocations to prevent side-chain alkylation. |

| p-Thiocresol | 5% (v/v) | Additional scavenger, particularly useful if Met or Cys are present. |

| Temperature | 0 °C | Minimizes HF-induced side reactions (e.g., aspartimide formation)[5]. |

Step-by-Step Experimental Protocol

Phase 1: Resin Preparation & Linear Chain Elongation

-

Resin Swelling: Weigh MBHA resin (0.5 mmol/g loading) into a reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes to expand the polymer matrix and ensure reagent diffusion[5][6].

-

Boc Deprotection: Drain DCM. Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), drain, and treat again for 20 minutes[3].

-

Neutralization: Wash the resin with DCM (3x). Neutralize the TFA salt by treating with 10% N,N-Diisopropylethylamine (DIEA) in Dimethylformamide (DMF) for 5 minutes (2x). Wash thoroughly with DMF (5x)[5].

-

Coupling: Dissolve 4.0 eq of the target Boc-amino acid and 4.0 eq of Hydroxybenzotriazole (HOBt) in DMF. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Add the activated mixture to the resin and agitate for 1-2 hours. Monitor completion via the Ninhydrin (Kaiser) test[6].

-

Orthogonal Handle Incorporation: At the designated cyclization site, couple Boc-Lys(Fmoc)-OH . The Fmoc group is completely stable to TFA and will survive the Boc-SPPS cycles[7].

Phase 2: Orthogonal Deprotection

-

Final Boc Removal: Once the linear sequence is complete, remove the N-terminal Boc group using 50% TFA/DCM as described above. Neutralize with 10% DIEA/DMF.

-

Fmoc Removal: Treat the resin with 20% Piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes. Wash thoroughly with DMF (5x) and DCM (5x).

-

Self-Validating Check: The resin now contains exactly two free primary amines (the N-terminus and the Lysine side-chain). A Kaiser test must be strongly positive (dark blue).

-

Phase 3: Boc-DL-Asu-OH Incorporation & Macrocyclization

-

Activation: In a separate vial, dissolve exactly 1.0 eq of Boc-DL-Asu-OH (relative to resin loading), 2.0 eq of DIC, and 2.0 eq of HOBt in a minimal volume of DMF. Allow 5 minutes for pre-activation to the active diester.

-

Cyclization: Add the activated mixture to the resin. Agitate continuously for 4 to 12 hours at room temperature.

-

Validation: Perform a Kaiser test. A negative result (yellow) confirms that both the N-terminal amine and the Lysine side-chain have been successfully acylated, closing the lactam bridge[6].

Phase 4: Global Cleavage & Recovery

-

Preparation: Wash the cyclized peptide-resin with DCM (5x) and dry completely under vacuum overnight.

-

HF Cleavage: Transfer the resin to a Teflon HF cleavage apparatus. Add p-cresol (5% v/v) and p-thiocresol (5% v/v). Condense anhydrous HF (90% v/v) into the vessel at -78 °C. Warm the reaction to 0 °C and stir for 1 hour[5].

-

Recovery: Evaporate the HF under a stream of nitrogen. Precipitate the crude cyclic peptide by adding cold diethyl ether. Centrifuge, decant the ether, and wash the pellet twice more with cold ether. Dissolve the crude peptide in 50% aqueous acetonitrile and lyophilize.

References

-

Wünsch E, et al. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Amino Acids. 2000;18(3):219-27. Available at:[Link]

-

DU Chem. Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

-

Chemikart. 292642-79-6 | Boc-DL-Asu-OH. Available at:[Link]

-

Zhao, J. et al. Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. 2023. Available at:[Link]

-

ResearchGate. The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. Available at: [Link]

-

NIH PMC. Backbone distortions in lactam‐bridged helical peptides. Available at:[Link]

Sources

- 1. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. chempep.com [chempep.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. peptide.com [peptide.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Backbone distortions in lactam‐bridged helical peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Coupling Strategies for Sterically Hindered Boc-Amino Acids

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Technical Guide & Validated Experimental Protocols.

The Mechanistic Challenge of Steric Hindrance in Boc-SPPS

In solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry, coupling sterically hindered amino acids—such as Valine (Val), Isoleucine (Ile), Threonine (Thr), N-methylated amino acids, and α,α-dialkylated residues like α-aminoisobutyric acid (Aib)—presents a significant thermodynamic and kinetic barrier[1]. The bulky aliphatic side chains physically obstruct the nucleophilic attack of the resin-bound N-terminal amine onto the activated carbonyl of the incoming amino acid.

Standard coupling reagents, such as DCC/HOBt or HBTU, often fail to drive these reactions to completion, leading to deletion sequences or promoting side reactions like epimerization (via oxazolone formation) and diketopiperazine (DKP) cyclization[1][2].

Causality in Reagent Selection

To overcome steric barriers, the electrophilicity of the activated intermediate must be maximized while minimizing the lifespan of the unprotonated, unreacted N-terminus.

-

Anchimeric Assistance: Reagents like HATU and PyAOP generate an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric (neighboring group) assistance, hydrogen-bonding with the incoming amine and accelerating the coupling far beyond standard OBt esters.

-

Avoiding Guanidinylation: Aminium/uronium salts (e.g., HATU, HBTU) can react directly with the free amine on the resin if the coupling is sterically delayed, forming a dead-end guanidino byproduct that terminates chain elongation[3]. For extremely slow couplings (e.g., N-methylated residues), phosphonium salts like PyAOP or PyBOP are mandatory because they do not cause guanidinylation.

-

In Situ Neutralization: In traditional Boc-SPPS, the TFA salt of the N-terminus is neutralized prior to coupling. This allows the neutral peptide chain time to aggregate into β-sheets or undergo DKP formation (especially if Proline is at the penultimate position)[2][4]. The in situ neutralization protocol—where the base (DIEA) is added simultaneously with the activated amino acid—keeps the free amine concentration low and instantly traps it in the coupling reaction, drastically improving yields for difficult sequences[2][5].

Quantitative Evaluation of Coupling Reagents

The selection of an activating agent must be precisely matched to the degree of steric hindrance to balance reactivity against the risk of epimerization and side-product formation.

Table 1: Performance Matrix of Coupling Reagents for Hindered Boc-Amino Acids

| Coupling Reagent | Active Intermediate | Relative Reactivity | Guanidinylation Risk | Epimerization Risk | Optimal Application |

| HBTU | OBt ester | Moderate | Yes | Moderate | Standard, unhindered amino acids. |

| HATU | OAt ester | High | Yes | Low | Moderately hindered (Val, Ile, Thr). |

| COMU | Oxyma ester | Very High | Yes | Low | Microwave-assisted SPPS; highly hindered[6]. |

| PyAOP | OAt ester | High | No | Low | Slow couplings; N-methylated amino acids. |

| TFFH | Acid Fluoride | Extreme | No | High | α,α-dialkylated residues (e.g., Aib)[6][7]. |

Decision Workflow for Hindered Couplings

The following logic tree dictates the reagent and protocol selection based on the specific structural constraints of the incoming Boc-amino acid.

Decision matrix for selecting Boc-amino acid coupling reagents based on steric hindrance.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Proceeding to the next synthetic cycle is strictly contingent upon passing the designated colorimetric or microcleavage assay.

Protocol A: In Situ Neutralization with HATU (For Val, Ile, Thr)

This protocol suppresses DKP formation and overcomes moderate steric barriers by utilizing the anchimeric assistance of the OAt ester while preventing premature peptide aggregation[2][5].

Reagents Required:

-

Boc-Amino Acid (4.0 equivalents relative to resin loading)

-

HATU (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (8.0 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Step-by-Step Methodology:

-

Deprotection: Treat the resin with 100% Trifluoroacetic Acid (TFA) for 2 × 5 minutes to remove the N-terminal Boc group[5].

-

Flow Wash: Wash the resin rapidly with DMF for 30–60 seconds. Do not add base to the resin at this stage. The N-terminus must remain as a protonated TFA salt.

-

Pre-Activation (Crucial Timing): In a separate vial, dissolve the Boc-amino acid (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF (approx. 0.4 M concentration).

-

In Situ Neutralization & Coupling: Add DIEA (8.0 eq) to the activation vial. Immediately (within 15 seconds) transfer this solution to the resin[2].

-

Reaction: Agitate the reaction vessel for 15–30 minutes at room temperature.

-

Validation: Perform a quantitative Ninhydrin (Kaiser) test.

-

Pass condition: < 1% free amine detected (solution remains clear/yellow).

-

Fail condition: Blue/purple beads indicate incomplete coupling[1]. Proceed to Protocol B or perform a double coupling.

-

Protocol B: PyAOP / TFFH Activation (For N-Methylated AA & Aib)

When coupling onto or with an N-methylated amino acid, uronium salts (HATU) will cause irreversible guanidinylation[3]. PyAOP (a phosphonium salt) or TFFH (which generates an acid fluoride in situ) must be used[6].

Reagents Required:

-

Boc-Amino Acid (4.0 equivalents)

-

PyAOP or TFFH (4.0 equivalents)

-

2,4,6-Trimethylpyridine (TMP) or N-methylmorpholine (NMM) (8.0 equivalents)

Step-by-Step Methodology:

-

Deprotection & Wash: Execute steps 1 and 2 from Protocol A.

-

Activation: Dissolve the Boc-amino acid and PyAOP/TFFH in DMF.

-

Base Addition: Add TMP (8.0 eq) to the mixture. TMP is a sterically hindered base that minimizes epimerization during the slow coupling of bulky residues[2].

-

Reaction: Transfer to the resin and agitate for 2 to 4 hours. Elevated temperatures (e.g., Microwave at 50°C) can be applied if the sequence is not prone to racemization.

-

Validation: Because N-methyl amines are secondary amines, the Ninhydrin test will yield a false negative. Use the Chloranil Test .

-

Pass condition: Colorless or pale yellow beads.

-

Fail condition: Dark green/blue beads. If failed, repeat the coupling with fresh reagents.

-

Troubleshooting & Quality Control

-